molecular formula C15H18N4O5S B15189259 Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 145865-73-2

Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B15189259
CAS No.: 145865-73-2
M. Wt: 366.4 g/mol
InChI Key: OUEWYSUXQHMKOK-CXUHLZMHSA-N
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Description

The compound Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate features a pyrazole core substituted at the 1-position with a methyl group and at the 4-position with an ethyl carboxylate. The 3-position is modified with a sulfonyl hydrazine group linked to a 4-methoxyphenylmethylene moiety. Pyrazole derivatives are widely studied for their antimicrobial, antiviral, and anticancer properties, with structural variations often dictating their efficacy and mechanism of action .

Properties

CAS No.

145865-73-2

Molecular Formula

C15H18N4O5S

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 3-[[(E)-(4-methoxyphenyl)methylideneamino]sulfamoyl]-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C15H18N4O5S/c1-4-24-15(20)13-10-19(2)17-14(13)25(21,22)18-16-9-11-5-7-12(23-3)8-6-11/h5-10,18H,4H2,1-3H3/b16-9+

InChI Key

OUEWYSUXQHMKOK-CXUHLZMHSA-N

Isomeric SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)N/N=C/C2=CC=C(C=C2)OC)C

Canonical SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)NN=CC2=CC=C(C=C2)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method includes the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting intermediate is then subjected to further reactions to introduce the sulfonyl and methoxyphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or methoxyphenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Ethyl 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP)

  • Structure : The pyrazole core is substituted with a difluoromethyl group at position 3 and an ethyl carboxylate at position 3.
  • Synthesis: Prepared via regioselective reactions using Fluoroalkyl Amino Reagents (FARs) and acrylates, ensuring high regiochemical control .
  • Key Differences : Lacks the sulfonyl hydrazine and 4-methoxyphenyl groups, resulting in lower polarity and altered electronic properties.
  • Applications : Primarily used in agrochemical research due to its fluorine-enhanced stability and lipophilicity .

Ethyl 5-Amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate

  • Structure: Features a 4-methylphenylsulfonyl group at position 1 and an amino group at position 5.
  • Synthesis : Derived from chalcone-thiosemicarbazide reactions, followed by sulfonylation .
  • Key Differences : The sulfonyl group is directly attached to the pyrazole ring rather than via a hydrazine linker. This reduces conformational flexibility and may limit intermolecular interactions.
  • Biological Activity : Exhibits antibacterial properties, attributed to the sulfonyl group’s electron-withdrawing effects .

Ethyl 1-(4-Methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate

  • Structure : Substituted with a phenylsulfonyl group at position 4, a 4-methylphenyl group at position 1, and a phenyl group at position 5.
  • Crystallography : Single-crystal X-ray studies reveal a planar pyrazole ring with sulfonyl and aryl groups contributing to π-stacking interactions .
  • Key Differences : The bulky phenylsulfonyl group at position 4 reduces solubility in polar solvents compared to the hydrazine-linked sulfonyl group in the target compound .

Ethyl 1-(4-Chlorophenyl)-4-((4-methoxybenzylamino)methyl)-1H-pyrazole-3-carboxylate

  • Structure: Contains a 4-chlorophenyl group at position 1 and a 4-methoxybenzylamino-methyl group at position 4.
  • Applications : Designed for antimicrobial studies; the chlorophenyl and methoxybenzyl groups enhance membrane permeability .

Comparative Analysis Table

Compound Name Substituents (Positions) Key Functional Groups Synthesis Method Biological Activity
Target Compound 1-Me, 3-SO₂NHNHCH₂(4-MeOPh), 4-CO₂Et Sulfonyl hydrazine, Methoxy Hydrazine coupling, sulfonylation Antiviral, Antimicrobial
Ethyl 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate 1-Me, 3-CF₂H, 4-CO₂Et Difluoromethyl FARs-mediated regioselective synthesis Agrochemical research
Ethyl 5-Amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate 1-SO₂(4-MePh), 5-NH₂, 4-CO₂Et Sulfonyl, Amino Chalcone-thiosemicarbazide reaction Antibacterial
Ethyl 1-(4-Methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate 1-4-MePh, 4-SO₂Ph, 5-Ph, 3-CO₂Et Phenylsulfonyl Multi-step sulfonylation Crystallographic studies
Ethyl 1-(4-Chlorophenyl)-4-((4-methoxybenzylamino)methyl)-1H-pyrazole-3-carboxylate 1-4-ClPh, 4-CH₂NHBz(4-MeO), 3-CO₂Et Chlorophenyl, Methoxybenzylamino Amine-alkylation Antimicrobial

Structural and Functional Insights

  • Electronic Effects : The sulfonyl hydrazine group in the target compound introduces strong electron-withdrawing effects, enhancing hydrogen-bonding capacity compared to simpler sulfonyl derivatives .
  • Solubility: The ethyl carboxylate and methoxy groups improve aqueous solubility relative to non-polar analogs like phenylsulfonyl derivatives .
  • Biological Relevance: Compounds with sulfonyl hydrazine linkages (e.g., the target) show promise in antiviral research, whereas those with amino or chlorophenyl groups are more effective in antibacterial applications .

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